3,4-Dimethyl-1,2,5-thiadiazole

概要

説明

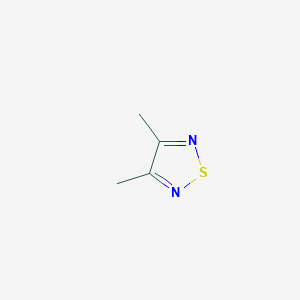

3,4-Dimethyl-1,2,5-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure It is a derivative of thiadiazole, characterized by the presence of two methyl groups at the 3 and 4 positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of dimethylhydrazine with carbon disulfide, followed by oxidation. The reaction conditions often require the presence of a base, such as potassium hydroxide, and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: 3,4-Dimethyl-1,2,5-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often requiring catalysts or specific solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: N-substituted and C-substituted derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that 3,4-dimethyl-1,2,5-thiadiazole derivatives exhibit significant antimicrobial properties. These derivatives have been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated that certain substitutions on the thiadiazole ring can enhance antibacterial activity against resistant strains .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

Polymer Chemistry

This compound is utilized as a solvent in polymer chemistry. It facilitates the dissolution of polymers such as polyvinyl chloride (PVC), allowing for the creation of thin films through solvent evaporation techniques. This application is particularly relevant in developing flexible electronic devices and coatings .

Fire Retardants

The compound has been identified as a potential fire retardant due to its thermal stability and ability to form char upon combustion. It can be incorporated into various materials to enhance their fire resistance properties without significantly altering their mechanical characteristics .

Fungicides

Research has shown that this compound derivatives can act as effective fungicides. These compounds target specific fungal pathogens in crops, providing an alternative to traditional chemical fungicides that may pose environmental risks . Field trials have indicated that these thiadiazole-based fungicides can reduce fungal infections while being less toxic to beneficial organisms.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC8400987 | Demonstrated effectiveness against multiple resistant strains. |

| Anticancer Properties | ResearchGate Article | Induced apoptosis in various cancer cell lines. |

| Polymer Chemistry | Google Patents US3440246A | Effective solvent for PVC film formation. |

| Fire Retardants | Google Patents US3115497A | Enhanced fire resistance in composite materials. |

| Agricultural Fungicides | ResearchGate Article | Effective against common crop fungal pathogens. |

作用機序

The mechanism of action of 3,4-Dimethyl-1,2,5-thiadiazole varies depending on its application:

Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential enzymatic processes.

Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Electronic Properties: The compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in electronic applications.

類似化合物との比較

1,3,4-Thiadiazole: Another thiadiazole derivative with different substitution patterns.

2,5-Dimethyl-1,3,4-thiadiazole: Similar structure but with methyl groups at different positions.

1,2,4-Thiadiazole: A different isomer with distinct chemical properties.

Uniqueness: 3,4-Dimethyl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.

生物活性

3,4-Dimethyl-1,2,5-thiadiazole is a member of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against a variety of diseases. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered ring containing nitrogen and sulfur atoms. The presence of methyl groups at positions 3 and 4 enhances its lipophilicity and may influence its biological interactions.

1. Antimicrobial Activity

Thiadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant activity against various bacterial strains:

- Gram-positive bacteria : Compounds with a thiadiazole moiety have shown effectiveness against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported.

- Fungi : Antifungal properties have been noted against species such as Aspergillus niger.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various thiadiazole derivatives:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32.6 |

| This compound | E. coli | 47.5 |

| This compound | A. niger | 50.0 |

2. Anticancer Activity

The anticancer potential of thiadiazoles has been explored in various studies. For instance:

- Cell Line Studies : Compounds derived from thiadiazoles have demonstrated cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds range from to .

Table 2 presents the IC50 values for selected thiadiazole derivatives:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10 |

| Compound C | MCF-7 | 5.0 |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects in preclinical studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazoles are noted for:

- Antidiabetic : Some derivatives exhibit glucose-lowering effects.

- Antiviral : Activity against certain viral infections has been documented.

- Analgesic : Pain-relieving properties have been attributed to specific analogs.

Case Studies

Several studies highlight the efficacy of thiadiazoles in various therapeutic areas:

- Study on Anticancer Properties : A series of substituted thiadiazoles were evaluated for their ability to inhibit tumor growth in vitro and in vivo models . Results indicated significant reductions in tumor size compared to control groups.

- Antimicrobial Efficacy Study : A comparative study demonstrated that certain thiadiazole derivatives exhibited superior antimicrobial activity compared to standard antibiotics .

特性

IUPAC Name |

3,4-dimethyl-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(2)6-7-5-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSNFMVXIDMBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473956 | |

| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-21-2 | |

| Record name | 3,4-Dimethyl-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,4-Dimethyl-1,2,5-thiadiazole undergo electrophilic substitution reactions?

A: Contrary to previous beliefs, research has demonstrated that this compound can indeed undergo electrophilic substitution reactions. Specifically, it has been shown to undergo chloromethylation with N-chlorosuccinimide. [] This finding opens up possibilities for further functionalization and derivatization of this heterocyclic compound.

Q2: How does the reactivity of N-chlorosuccinimide and N-bromosuccinimide differ with this compound?

A: Studies have revealed interesting differences in the reactivity of N-chlorosuccinimide and N-bromosuccinimide with this compound. N-chlorosuccinimide demonstrates higher selectivity compared to N-bromosuccinimide in the dihalogenation of the compound. [] This suggests a potential influence of the halogen atom on the reaction pathway and product distribution.

Q3: Can this compound be used to generate other sulfur-containing molecules?

A: Yes, research has shown that this compound can be used as a precursor for the generation of other sulfur-containing compounds. Photolysis of this compound in an argon matrix with 254-nm UV irradiation produces the unstable molecule acetonitrile N-sulfide (CH3CNS). [] This finding highlights the potential of this compound as a synthetic tool in sulfur chemistry.

Q4: What unique reactions does this compound undergo with benzynes?

A: this compound exhibits interesting reactivity with benzynes, leading to the formation of various heterocyclic systems. Benzyne additions to this compound can yield methyl derivatives of quinoxaline, 1,2-benzisothiazole, and 1,3-benzoselenazole. [] These reactions highlight the potential of this compound as a building block for the synthesis of diverse heterocyclic compounds.

Q5: What is known about the stability of this compound and its derivatives?

A: Research indicates that the stability of this compound derivatives can be influenced by substituents and reaction conditions. For example, while acetonitrile N-sulfide (CH3CNS) generated from this compound is stable under isolated conditions, it undergoes bimolecular reactions leading to decomposition in condensed phases. [] Similarly, the stability of radical anions generated during the electroreduction of this compound derivatives is influenced by the substituents at the 3 and 4 positions. []

Q6: What spectroscopic data is available for characterizing this compound and its derivatives?

A: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. UV spectroscopy has been used to study the ethanol addition reaction with 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide. [] Additionally, ¹³C NMR spectroscopy has proven valuable in analyzing the structure and reactions of this compound derivatives, such as identifying the site of ethanol addition in 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide. [] Furthermore, infrared spectroscopy has been utilized to study the photolysis product acetonitrile N-sulfide (CH3CNS) generated from this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。